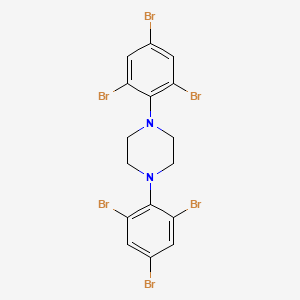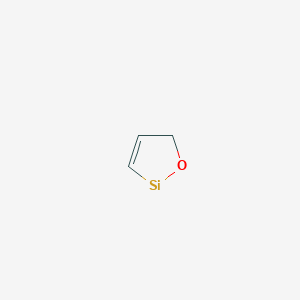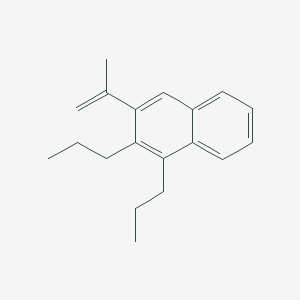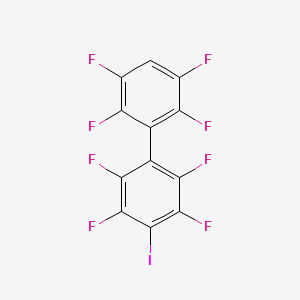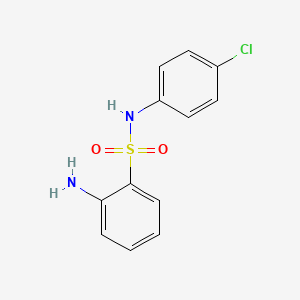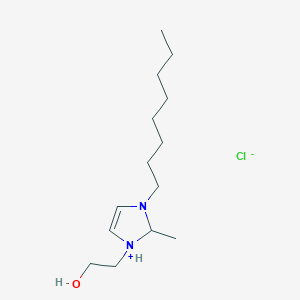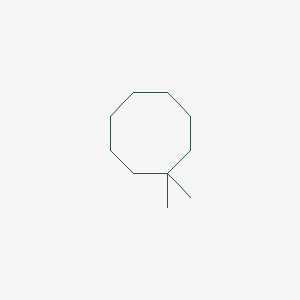
Cyclooctane, 1,1-dimethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctane, 1,1-dimethyl is an organic compound with the molecular formula C10H20. It is a derivative of cyclooctane, where two methyl groups are attached to the same carbon atom in the cyclooctane ring. This compound is part of the cycloalkane family, which consists of saturated hydrocarbons containing carbon atoms arranged in a ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclooctane, 1,1-dimethyl typically involves the dimerization of butadiene, catalyzed by nickel (0) complexes such as nickel bis(cyclooctadiene). This process yields 1,5-cyclooctadiene, which can then be hydrogenated to produce cyclooctane
Industrial Production Methods
Industrial production of cyclooctane derivatives often involves large-scale catalytic processes. The dimerization of butadiene and subsequent hydrogenation are carried out in reactors designed to handle high pressures and temperatures. The alkylation step is typically performed using methylating agents in the presence of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclooctane, 1,1-dimethyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or alcohols, depending on the reaction conditions.
Reduction: Alkanes or cycloalkanes with fewer double bonds.
Substitution: Halogenated cyclooctane derivatives or alkylated products.
Scientific Research Applications
Cyclooctane, 1,1-dimethyl has several applications in scientific research:
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of other organic compounds and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of cyclooctane, 1,1-dimethyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. Additionally, its structure enables it to participate in various chemical reactions, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Cyclooctane: The parent compound with no methyl groups attached.
Cyclooctane, 1,2-dimethyl: A derivative with two methyl groups attached to adjacent carbon atoms.
Cyclooctane, 1,4-dimethyl: A derivative with two methyl groups attached to carbon atoms separated by three other carbon atoms.
Uniqueness
Cyclooctane, 1,1-dimethyl is unique due to the specific positioning of its methyl groups on the same carbon atom. This structural feature influences its conformational stability and reactivity compared to other cyclooctane derivatives. The presence of two methyl groups on the same carbon atom also affects its physical properties, such as boiling point and solubility, making it distinct from other similar compounds .
Properties
CAS No. |
62882-97-7 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1,1-dimethylcyclooctane |
InChI |
InChI=1S/C10H20/c1-10(2)8-6-4-3-5-7-9-10/h3-9H2,1-2H3 |
InChI Key |
QEHFDLMARNTXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)

